molecular formula C15H18N2S B13797005 4(1h)-Quinazolinethione,2-(2-cyclopentylethyl)-

4(1h)-Quinazolinethione,2-(2-cyclopentylethyl)-

Cat. No.: B13797005
M. Wt: 258.4 g/mol
InChI Key: NHAQDZPGWNFTHD-UHFFFAOYSA-N
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Description

4(1H)-Quinazolinethione,2-(2-cyclopentylethyl)- is a heterocyclic compound that belongs to the quinazolinethione family. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents. The structure of 4(1H)-Quinazolinethione,2-(2-cyclopentylethyl)- consists of a quinazoline ring system with a thione group at the 4-position and a 2-(2-cyclopentylethyl) substituent.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4(1H)-Quinazolinethione,2-(2-cyclopentylethyl)- typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of anthranilic acid derivatives with isothiocyanates, followed by cyclization to form the quinazolinethione core. The reaction conditions often include the use of solvents such as ethanol or acetic acid and heating to facilitate the cyclization process .

Industrial Production Methods

Industrial production of 4(1H)-Quinazolinethione,2-(2-cyclopentylethyl)- may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

4(1H)-Quinazolinethione,2-(2-cyclopentylethyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4(1H)-Quinazolinethione,2-(2-cyclopentylethyl)- has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4(1H)-Quinazolinethione,2-(2-cyclopentylethyl)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases or proteases, leading to downstream effects on cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4(1H)-Quinazolinethione,2-(2-cyclopentylethyl)- is unique due to the presence of the thione group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The 2-(2-cyclopentylethyl) substituent also contributes to its unique properties by influencing its interaction with molecular targets and its overall pharmacokinetic profile .

Properties

Molecular Formula

C15H18N2S

Molecular Weight

258.4 g/mol

IUPAC Name

2-(2-cyclopentylethyl)-1H-quinazoline-4-thione

InChI

InChI=1S/C15H18N2S/c18-15-12-7-3-4-8-13(12)16-14(17-15)10-9-11-5-1-2-6-11/h3-4,7-8,11H,1-2,5-6,9-10H2,(H,16,17,18)

InChI Key

NHAQDZPGWNFTHD-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)CCC2=NC(=S)C3=CC=CC=C3N2

Origin of Product

United States

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